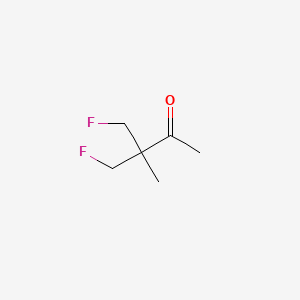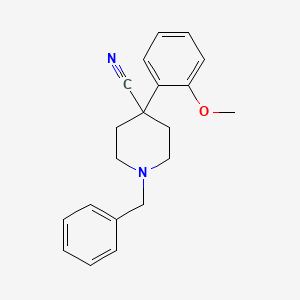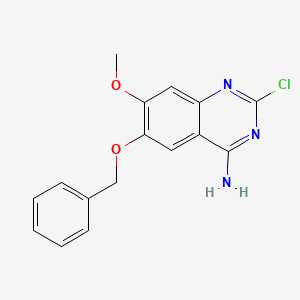
6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE
Übersicht
Beschreibung
6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-6,7-dimethoxyquinazoline with benzyl alcohol in the presence of a base. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE is used as an intermediate in the synthesis of various bioactive molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Medicine: The compound’s potential as a therapeutic agent is being explored in preclinical studies. Its derivatives have shown promise in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for new drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Comparison: Compared to these similar compounds, 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE has a unique benzyloxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a more potent inhibitor in certain applications. Additionally, the presence of the methoxy group at the 7-position can affect its solubility and pharmacokinetic properties, further distinguishing it from other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
60548-02-9 |
|---|---|
Molekularformel |
C16H14ClN3O2 |
Molekulargewicht |
315.75 g/mol |
IUPAC-Name |
2-chloro-7-methoxy-6-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-13-8-12-11(15(18)20-16(17)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
VULUOYHJUMCHSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)Cl)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
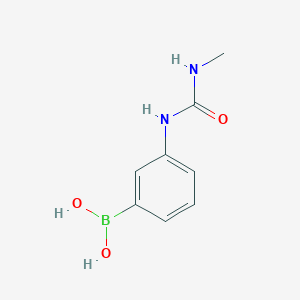



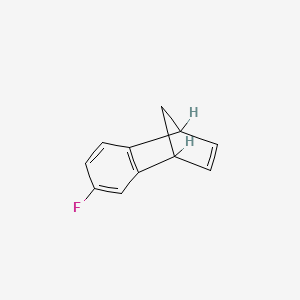
![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)
![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)
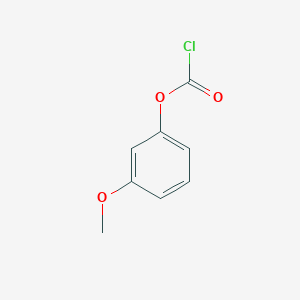
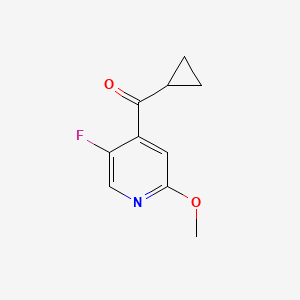

![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)

